molecular formula C7H6ClN3O B13808594 6-Chloro-1-methoxy-benzotriazole CAS No. 68930-08-5

6-Chloro-1-methoxy-benzotriazole

Cat. No.: B13808594
CAS No.: 68930-08-5
M. Wt: 183.59 g/mol
InChI Key: PAIFCPOODZQKSG-UHFFFAOYSA-N
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Description

6-Chloro-1-methoxy-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial processes. Benzotriazole derivatives are recognized for their stability and ability to participate in a wide range of chemical reactions, making them valuable intermediates in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-1-methoxy-benzotriazole typically involves the chlorination and methoxylation of benzotriazole. One common method includes the reaction of 1H-benzotriazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methoxylation using methanol in the presence of a base like sodium methoxide .

Industrial Production Methods

Industrial production of benzotriazole derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of micro-channel reactors allows for precise control over reaction conditions, leading to high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methoxy-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

6-Chloro-1-methoxy-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1-methoxy-benzotriazole involves its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with enzymes and receptors, leading to inhibition or modulation of their activity. These interactions are crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-methoxy-benzotriazole
  • 6-Methyl-1-methoxy-benzotriazole
  • 1H-Benzotriazole

Uniqueness

6-Chloro-1-methoxy-benzotriazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and exhibit particular biological activities that are not observed in other benzotriazole derivatives .

Properties

CAS No.

68930-08-5

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-1-methoxybenzotriazole

InChI

InChI=1S/C7H6ClN3O/c1-12-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3

InChI Key

PAIFCPOODZQKSG-UHFFFAOYSA-N

Canonical SMILES

CON1C2=C(C=CC(=C2)Cl)N=N1

Origin of Product

United States

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